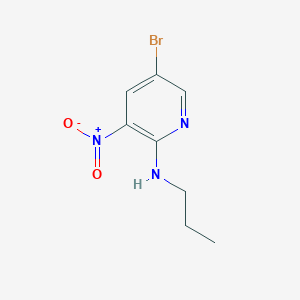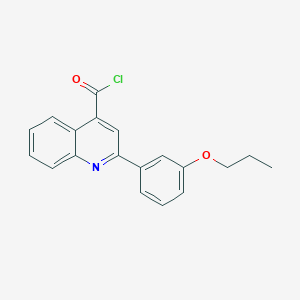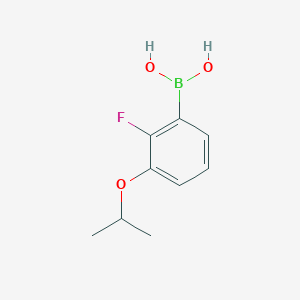
2-Fluoro-3-isopropoxyphenylboronic acid
Overview
Description
2-Fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula CHBFO. It has an average mass of 197.999 Da and a monoisotopic mass of 198.086349 Da .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of boron, fluorine, oxygen, and carbon atoms. The compound has a relatively stable structure, which contributes to its wide range of applications .Chemical Reactions Analysis
This compound is often used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon–carbon bonds . It can also undergo protodeboronation, a process that involves the removal of a boron group .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm³, a boiling point of 338.7±52.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C. It also has an enthalpy of vaporization of 61.4±3.0 kJ/mol and a flash point of 158.7±30.7 °C .Scientific Research Applications
Antifungal Activity
Research has demonstrated the effectiveness of fluoro-formylphenylboronic acids, closely related to 2-Fluoro-3-isopropoxyphenylboronic acid, in antifungal applications. These compounds have shown activity against various fungal strains including Aspergillus, Fusarium, Penicillium, and Candida. The position of the fluorine substituent plays a significant role in determining the level of antifungal activity (Borys et al., 2019).
Anticancer Properties
Phenylboronic acid and benzoxaborole derivatives, which include compounds similar to this compound, have shown promising antiproliferative and proapoptotic properties in cancer research. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, particularly in ovarian cancer cells (Psurski et al., 2018).
Glucose Sensing
The use of monoboronic acids in the sensitive and selective detection of glucose in aqueous solutions has been explored. This includes the development of fluorescent sensors that can efficiently modulate their fluorescence in response to glucose presence, hinting at the potential use of similar boronic acid derivatives in glucose monitoring (Huang et al., 2013).
Anaerobic Transformation in Environmental Studies
In environmental studies, fluorophenols, which are structurally related to this compound, have been used to understand the transformation of phenol to benzoate by anaerobic microorganisms. This research provides insights into microbial degradation processes of aromatic compounds in the environment (Genthner et al., 1989).
Fluorescence Quenching in Biochemical Studies
Boronic acid derivatives have been studied for their fluorescence quenching properties. The fluorescence quenching of certain phenylboronic acids at room temperature suggests potential applications in biochemical sensing and analysis (Geethanjali et al., 2015).
Mechanism of Action
Target of Action
The primary target of 2-Fluoro-3-isopropoxyphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
this compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the Suzuki–Miyaura cross-coupling reaction .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Pharmacokinetics
The compound’s role in the suzuki–miyaura cross-coupling reaction suggests that its bioavailability is likely influenced by the reaction conditions, including the presence of a palladium catalyst .
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by several environmental factors. These include the presence of a palladium catalyst, the reaction conditions, and the stability of the organoboron reagent . The compound is generally environmentally benign .
Future Directions
The future directions for 2-Fluoro-3-isopropoxyphenylboronic acid are largely dependent on the development of new synthesis methods and applications. For instance, the development of more efficient and environmentally friendly methods for Suzuki–Miyaura coupling could increase the demand for this compound .
Biochemical Analysis
Biochemical Properties
2-Fluoro-3-isopropoxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with various enzymes, proteins, and other biomolecules, facilitating important biochemical processes. For instance, this compound is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boron-containing reagent to form carbon-carbon bonds . This reaction is catalyzed by palladium and involves the transmetalation of the boronic acid with an organohalide, leading to the formation of a new carbon-carbon bond . Additionally, this compound can interact with proteases and other enzymes that recognize boronic acid moieties, potentially inhibiting their activity and affecting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific context in which it is used. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades . These changes can impact various cellular processes, including proliferation, differentiation, and apoptosis. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . This compound may also affect cellular metabolism by altering the activity of metabolic enzymes and influencing the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the boronic acid moiety to specific biomolecules, such as enzymes and proteins. This binding can result in the inhibition or activation of the target biomolecule, depending on the nature of the interaction . For instance, this compound can inhibit the activity of serine proteases by forming a reversible covalent bond with the active site serine residue . This inhibition can lead to downstream effects on various biochemical pathways and cellular processes. Additionally, this compound can modulate gene expression by binding to transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term cellular effects. This compound is generally stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or moisture . The degradation products of this compound can have different biochemical properties and may affect cellular function in distinct ways . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results involving this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal effects on cellular function and overall physiology . As the dosage increases, the effects become more pronounced and can include both therapeutic and toxic effects . For example, moderate doses of this compound may inhibit specific enzymes and modulate biochemical pathways, leading to potential therapeutic benefits . At high doses, this compound can cause adverse effects, such as toxicity and disruption of normal cellular processes . It is important to carefully determine the appropriate dosage when using this compound in animal studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and function. This compound can be metabolized by enzymes such as cytochrome P450s, which catalyze the oxidation of the fluorine and isopropoxy groups . The resulting metabolites can have different biochemical properties and may participate in distinct metabolic pathways . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, this compound can bind to intracellular proteins, which can affect its localization and accumulation within different cellular compartments . The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . Understanding the transport and distribution of this compound is crucial for elucidating its biochemical properties and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is determined by various targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to different subcellular compartments, such as the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific targeting signals and binding proteins . For example, this compound may be directed to the nucleus by nuclear localization signals, where it can interact with transcription factors and other nuclear proteins . Similarly, this compound can be targeted to the mitochondria by mitochondrial targeting signals, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound is important for understanding its biochemical properties and potential effects on cellular function.
properties
IUPAC Name |
(2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXPLNUWFRHWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)OC(C)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674615 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
855230-63-6 | |
| Record name | {2-Fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



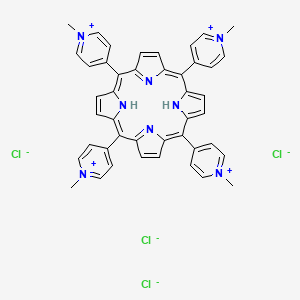
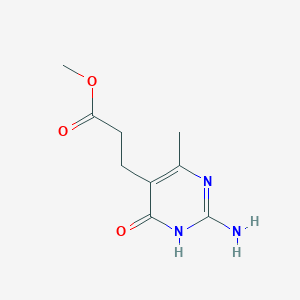


![N-(4-Aminophenyl)-2-([1,1'-biphenyl]-4-yloxy)-propanamide](/img/structure/B1530976.png)
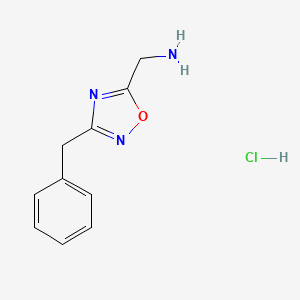
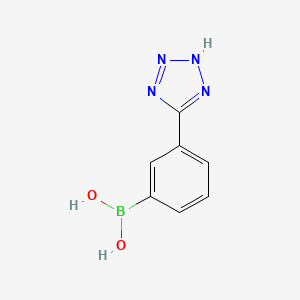
![N-[4-(2-{[(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B1530980.png)



![4-[(2-Bromoacetyl)amino]-N-ethyl-N-(1-naphthyl)-benzamide](/img/structure/B1530987.png)
